Cas no 96638-79-8 (Decuroside I)

デクロシドI(Decuroside I)は、天然由来の生物活性化合物であり、特に抗炎症作用と抗酸化作用に優れた特性を示します。その化学構造は配糖体の一種であり、特定の植物抽出物から単離されます。主な利点として、細胞レベルでの酸化ストレス軽減効果が確認されており、炎症性サイトカインの産生抑制にも寄与します。また、高い生体適合性を有し、医薬品や化粧品成分としての応用が期待されています。in vitro試験では、皮膚保護効果や老化防止に関する有効性も報告されており、研究用途としての需要が高まっています。

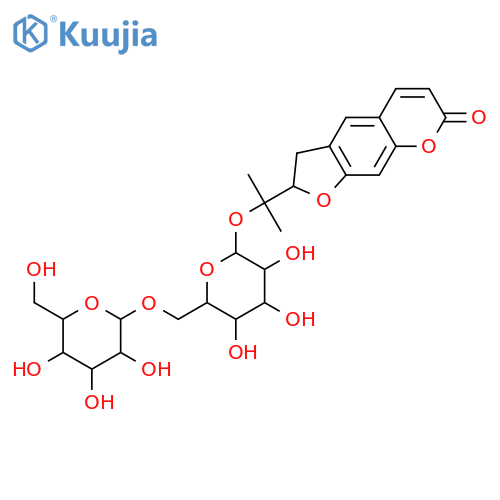

Decuroside I structure

商品名:Decuroside I

Decuroside I 化学的及び物理的性質

名前と識別子

-

- Decuroside I

- Decuroside II

- 7H-Furo[3,2-g][1]benzopyran-7-one, 2-[1-[(6-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-1-methylethyl]-2,3-dihydro-, (R)- (ZCI)

- D

- Nodakenetin 4′-O-β-gentiobioside

- HY-113791

- FS-8142

- (2R)-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one

- CS-0064038

- 96638-79-8

-

- インチ: 1S/C26H34O14/c1-26(2,16-6-11-5-10-3-4-17(28)37-12(10)7-13(11)36-16)40-25-23(34)21(32)19(30)15(39-25)9-35-24-22(33)20(31)18(29)14(8-27)38-24/h3-5,7,14-16,18-25,27,29-34H,6,8-9H2,1-2H3

- InChIKey: AUYDWCKBYROHJQ-UHFFFAOYSA-N

- ほほえんだ: O=C1C=CC2C(=CC3=C(C=2)CC(C(C)(C)OC2C(O)C(O)C(O)C(COC4C(O)C(O)C(O)C(CO)O4)O2)O3)O1

計算された属性

- せいみつぶんしりょう: 570.19485575g/mol

- どういたいしつりょう: 570.19485575g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 7

- 水素結合受容体数: 14

- 重原子数: 40

- 回転可能化学結合数: 7

- 複雑さ: 929

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 11

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.8

- トポロジー分子極性表面積: 214Ų

じっけんとくせい

- 色と性状: Powder

Decuroside I 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN6536-5 mg |

Decuroside I |

96638-79-8 | 98% | 5mg |

¥ 3,330 | 2023-07-11 | |

| ChemFaces | CFN95004-5mg |

Decuroside I |

96638-79-8 | >=98% | 5mg |

$318 | 2021-07-22 | |

| TargetMol Chemicals | TN6536-1 ml * 10 mm |

Decuroside I |

96638-79-8 | 1 ml * 10 mm |

¥ 5080 | 2024-07-20 | ||

| TargetMol Chemicals | TN6536-1 mL * 10 mM (in DMSO) |

Decuroside I |

96638-79-8 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 5080 | 2023-09-15 | |

| TargetMol Chemicals | TN6536-5mg |

Decuroside I |

96638-79-8 | 5mg |

¥ 3330 | 2024-07-20 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6536-5 mg |

Decuroside I |

96638-79-8 | 5mg |

¥3340.00 | 2022-02-28 | ||

| ChemFaces | CFN95004-5mg |

Decuroside I |

96638-79-8 | >=98% | 5mg |

$318 | 2023-09-19 |

Decuroside I 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

96638-79-8 (Decuroside I) 関連製品

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬